
2-(3-Chloropropyl)-2-propyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloropropyl)-2-propyl-1,3-dioxolane is an organic compound with the molecular formula C9H17ClO2. It is a member of the dioxolane family, which are heterocyclic acetals. This compound is characterized by the presence of a chloropropyl group and a propyl group attached to a dioxolane ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-2-propyl-1,3-dioxolane typically involves the reaction of 3-chloropropyl bromide with 2-propyl-1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques like column chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(3-Chloropropyl)-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used. These reactions are often performed in acidic or basic aqueous solutions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. These reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: The major products are substituted dioxolanes with various functional groups replacing the chlorine atom.
Oxidation Reactions: The major products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The major products are alcohols or alkanes, depending on the extent of reduction.
科学研究应用
2-(3-Chloropropyl)-2-propyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for carbonyl compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and agrochemicals.
作用机制
The mechanism of action of 2-(3-Chloropropyl)-2-propyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical transformations. The compound’s reactivity and stability make it a valuable tool in synthetic chemistry and biochemical studies.
相似化合物的比较
Similar Compounds
- 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane
- 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane
- Tris(chloropropyl) phosphate
Uniqueness
2-(3-Chloropropyl)-2-propyl-1,3-dioxolane is unique due to its specific combination of a chloropropyl group and a propyl group attached to a dioxolane ring. This structural arrangement imparts distinct chemical properties, making it suitable for specific applications in synthetic chemistry and research. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a versatile intermediate in various chemical processes.
属性
CAS 编号 |
113811-21-5 |
|---|---|
分子式 |
C9H17ClO2 |
分子量 |
192.68 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17ClO2/c1-2-4-9(5-3-6-10)11-7-8-12-9/h2-8H2,1H3 |
InChI 键 |
JMIVHEJOTJQTPM-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(OCCO1)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


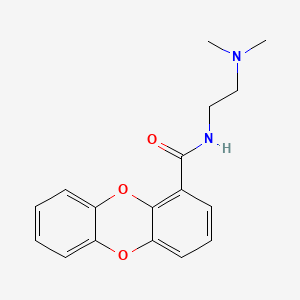
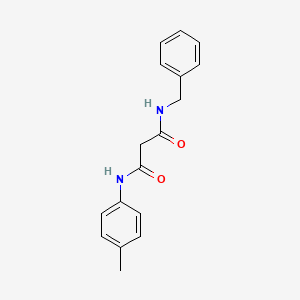


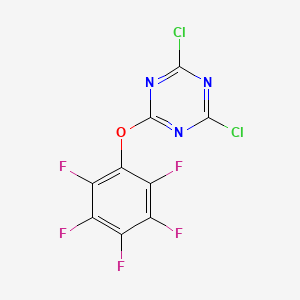
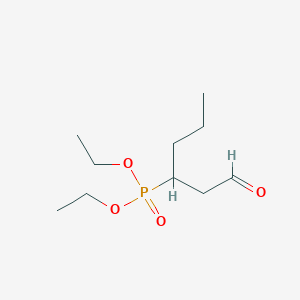
![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)
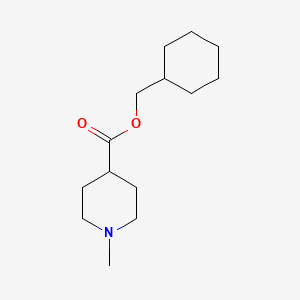
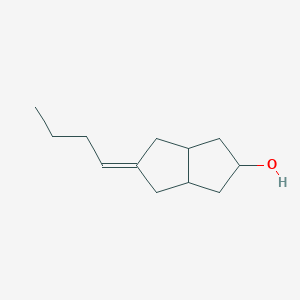
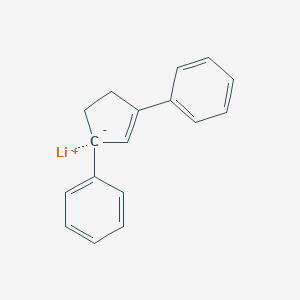
![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
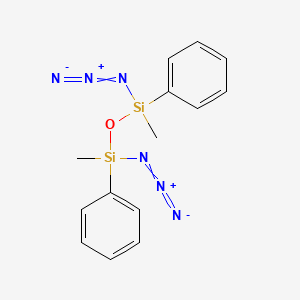
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)
